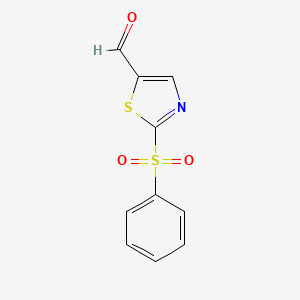

2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenesulfonyl chloride is a compound used in organic synthesis . It’s prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It’s a core part of many biologically important compounds.

Synthesis Analysis

While specific synthesis methods for “2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde” are not available, benzenesulfonyl chloride is known to react with Grignard reagents to form various compounds . Additionally, sodium sulfinates have been used as building blocks for synthesizing many valuable organosulfur compounds .

Chemical Reactions Analysis

Benzenesulfonyl chloride is known to react with Grignard reagents . Benzenesulfonic acid, a related compound, exhibits reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters .

Aplicaciones Científicas De Investigación

- Design and Synthesis : Researchers have explored the design and synthesis of fluorescent probes using this compound. Fluorescent probes are essential for detecting biomolecules or molecular activities within cells through fluorescence signals. The process involves selecting a target molecule (e.g., proteins, nucleic acids), choosing a suitable fluorescent dye (organic or biofluorescent), and introducing targeting groups to enhance affinity .

- Cu2+ Detection : 2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde has been employed as a selective fluorescent probe for detecting copper ions (Cu2+). In biological systems, it responds specifically to Cu2+ ions, enabling direct detection in fluids like human serum and cerebrospinal fluid . Such applications are crucial for understanding metal ion homeostasis and toxicity.

- Catalytic Applications : Researchers have explored its catalytic properties, especially in one-step hydrothermal reactions. For instance, nano-SnO2 particles catalyze the pyrolysis of 2,4,6-trihydroxybenzoic acid and m-phenylenediamine to produce carbon quantum dots (CQDs) with emission spectra independent of the excitation wavelength . These CQDs have potential applications in optoelectronics and sensing.

Fluorescent Probes and Imaging Agents

Metal Ion Sensing

Organic Synthesis and Catalysis

Direcciones Futuras

Propiedades

IUPAC Name |

2-(benzenesulfonyl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-7-8-6-11-10(15-8)16(13,14)9-4-2-1-3-5-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGXEJMYUKHQSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-(dimethylamino)pent-1-en-3-one](/img/structure/B2795979.png)

![Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2795980.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2795983.png)

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2795984.png)

![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2795989.png)

![ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2795991.png)

![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2795998.png)

![Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2795999.png)

![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2796000.png)